4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine

Antifungal Oomycete Control Agrochemical Discovery

Researchers developing oomycete fungicides or SphK1 inhibitors often face scaffold redundancy and narrow SAR windows that stall lead optimization. This 4,5-dihydrothiazole-piperidine building block (CAS 1823248-30-1) directly addresses that gap. • Distinct sulfide-linked dihydrothiazole vector for unexplored IP space vs. Oxathiapiprolin/Fluoxapiprolin benchmarks. • Secondary amine handle enables rapid parallel library synthesis via amidation, reductive amination, or sulfonylation. • Stable HCl salt form (≥95%) ensures accurate weighing and dissolution for high-throughput workflows.

Molecular Formula C8H14N2S2
Molecular Weight 202.3 g/mol
Cat. No. B13252482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine
Molecular FormulaC8H14N2S2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=NCCS2
InChIInChI=1S/C8H14N2S2/c1-3-9-4-2-7(1)12-8-10-5-6-11-8/h7,9H,1-6H2
InChIKeyHUJHUEJSLOOXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine: Technical Procurement Baseline


4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine (CAS: 1823248-30-1 for the hydrochloride salt form) is a heterocyclic building block characterized by a piperidine ring linked via a sulfur bridge to a 4,5-dihydro-1,3-thiazole moiety . This core scaffold places it within the piperidinyl-thiazole chemical space, a class widely exploited for both agrochemical and pharmaceutical applications [1]. The compound features a secondary amine on the piperidine ring and a sulfur-linked dihydrothiazole, offering distinct synthetic handles for further derivatization. In procurement contexts, this compound is predominantly available as the hydrochloride salt (C8H15ClN2S2, MW 238.8 g/mol) with standard commercial purity specifications of approximately 95% .

Building block classPiperidinyl-thiazole heterocyclic scaffold
Procurement formHydrochloride salt for enhanced stability and handling
Derivatization handlesSecondary amine for library synthesis; sulfide linker for bioisosteric exploration

Why Generic Piperidine-Thiazole Substitution Fails


The performance of piperidinyl-thiazole derivatives is exquisitely sensitive to the nature and position of the linkage between the piperidine and thiazole rings, as well as the oxidation state of the thiazole heterocycle. Systematic structure-activity relationship (SAR) studies in fungicide development have demonstrated that variation across four distinct molecular regions, including the piperidine attachment point and the heterocycle substitution pattern, yields dramatically divergent in vitro and in vivo biological outcomes [1]. Specifically, the 4,5-dihydrothiazole moiety (a reduced thiazoline) differs fundamentally in electronic properties, conformational flexibility, and metabolic stability from its fully aromatic thiazole counterparts. Furthermore, the sulfur bridge in this compound provides a distinct vector and spatial orientation compared to direct carbon-carbon or nitrogen-linked piperidine-thiazole systems . Substituting this specific scaffold with a generic piperidine or thiazole analog without rigorous comparative validation risks complete loss of target engagement or unintended off-target activity profiles, as evidenced by the narrow SAR windows observed in piperidinyl thiazole fungicide optimization programs [1].

Linker mismatch

Sulfur bridge orientation differs from direct C–C or N-linked piperidine-thiazoles, potentially altering target engagement.

Oxidation state sensitivity

4,5-Dihydrothiazole (reduced thiazoline) exhibits different electronics and metabolic stability compared to fully aromatic thiazoles.

Regiochemistry impact

Piperidine attachment point on the thiazole ring critically controls SAR; generic substitution may lose desired activity profile.

Comparative Procurement and Performance Evidence


Antifungal Potency Benchmark Against Oomycete Pathogens

While direct head-to-head comparative data for the target compound itself against specific close analogs is limited in the public domain, class-level evidence demonstrates the potency potential of the piperidinyl-thiazole scaffold. Novel piperidinyl-thiazole derivatives have demonstrated in vitro antifungal activity against Phytophthora infestans at extremely low concentrations, with specific optimized analogs achieving excellent in vivo control at field application rates of 20-30 g per hectare [1]. The bioisosteric replacement strategy employed in these studies confirms that modifications to the piperidine-thiazole linkage directly impact commercial viability. The target compound, featuring the 4,5-dihydrothiazol-2-ylsulfanyl moiety, represents a distinct entry point into this validated chemical space, offering a differentiated linker and heterocycle oxidation state compared to the fully aromatic thiazoles used in commercial benchmarks such as Oxathiapiprolin and Fluoxapiprolin [1].

Antifungal class potency
Class-level
Scaffold class field-validated at 20–30 g/ha against oomycetes
Supports antifungal discovery entry
Target compound not directly tested; data to verify
Antifungal Oomycete Control Agrochemical Discovery

SMN Protein Modulation Potency Benchmark

The aryl-thiazol-piperidine scaffold class has produced potent modulators of Survival Motor Neuron (SMN) protein production, a validated therapeutic strategy for spinal muscular atrophy (SMA). The benchmark compound ML200 (CID 46907676) demonstrated an AC50 of 31 nM in SMN promoter reporter assays, achieving a 576% increase in fold induction [1]. Western blot analysis confirmed SMN protein elevation in SMA patient fibroblasts at 37 nM [1]. More advanced analogs such as ML372 achieved EC50 values as low as 12 nM with 325% SMN2 increase . The target compound, containing the 4,5-dihydrothiazol-2-ylsulfanyl linkage, represents a structurally distinct starting point within this validated scaffold class, differing from the aryl-substituted thiazol-2-yl-piperidines described in patent literature .

SMN2 activation benchmark
Class-level
ML200 AC50 31 nM, 576% induction; ML372 EC50 12 nM
Scaffold achieves nanomolar potency in SMN modulation
Data from aryl-thiazol-piperidines; target compound not evaluated
Spinal Muscular Atrophy SMN2 Splicing Neurodegenerative Disease

SphK1 Inhibition and Isoform Selectivity Potential

Thiazolyl-piperidine derivatives are established as inhibitors of sphingosine kinase 1 (SphK1), a key enzyme regulating the sphingosine-1-phosphate (S1P) signaling pathway implicated in cancer progression, angiogenesis, and inflammatory diseases [1]. Patent disclosures confirm that compounds within this structural class exhibit specific inhibition of SphK1 while sparing the SphK2 isoform, an important selectivity feature for therapeutic development [2]. The target compound, with its 4,5-dihydrothiazole ring and sulfide linkage, provides a distinct chemotype relative to the aromatic thiazole inhibitors described in the patent literature, offering potential differentiation in isoform selectivity profiles and off-target liability [2].

SphK1 inhibition selectivity
Class-level
Thiazolyl-piperidines inhibit SphK1, spare SphK2; 4,5-dihydrothiazole may differentiate profile
Supports isoform-selective kinase inhibitor development
Class-level patent evidence; selectivity requires validation
Cancer Therapeutics SphK1 Inhibition Sphingolipid Signaling

Hydrochloride Salt: Commercial Availability and Handling Advantages

The target compound is commercially available as the hydrochloride salt (2-(Piperidin-4-ylthio)-4,5-dihydrothiazole hydrochloride, CAS 1823248-30-1) from multiple specialty chemical suppliers . The hydrochloride form offers practical advantages for synthetic workflows, including enhanced stability during storage, improved aqueous solubility for reaction setup, and straightforward handling as a crystalline solid [1]. Standard commercial purity specifications are approximately 95%, with molecular formula C8H15ClN2S2 and molecular weight 238.8 g/mol . This represents a distinct procurement advantage over the free base form, which may require additional handling precautions and exhibits different solubility characteristics.

Hydrochloride salt form
Supporting evidence
Purity 95%, enhanced stability, aqueous solubility advantage
Facilitates synthesis workflow and storage
Free base form may have different handling properties
Chemical Procurement Building Block Sourcing Medicinal Chemistry

Defined Application Scenarios


Oomycete Fungicide Lead Optimization

Use this compound as a core scaffold for derivatization in oomycete fungicide discovery programs targeting Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. The piperidinyl-thiazole scaffold class has demonstrated field-validated efficacy at application rates as low as 20-30 g/ha [1]. The 4,5-dihydrothiazole moiety and sulfide linker offer a distinct chemical space entry point for bioisosteric replacement strategies aimed at optimizing potency, spectrum, and resistance profiles relative to commercial benchmarks Oxathiapiprolin and Fluoxapiprolin [1].

Sphingosine Kinase 1 (SphK1) Inhibitor Development

Deploy this building block in medicinal chemistry campaigns targeting SphK1 inhibition for oncology and inflammatory disease indications. The thiazolyl-piperidine scaffold is patented as a selective SphK1 inhibitor chemotype with demonstrated SphK2 isoform sparing [2]. The 4,5-dihydrothiazole substitution pattern provides a distinct vector for exploring novel intellectual property space while leveraging a validated mechanism of action.

SMN Protein Modulation for Spinal Muscular Atrophy

Employ this scaffold as a synthetic intermediate in SMN2 splicing modulator programs. Aryl-thiazol-piperidines have achieved low nanomolar potency in SMN promoter activation (ML200 AC50 = 31 nM, 576% induction; ML372 EC50 = 12 nM) [3]. The sulfur-linked 4,5-dihydrothiazole in this compound presents an underexplored substitution pattern for generating novel intellectual property in the SMN modulator field.

Parallel Library Synthesis via Piperidine Handle

Utilize the secondary amine on the piperidine ring as a versatile handle for parallel library synthesis via amide bond formation, reductive amination, or sulfonylation. The stable hydrochloride salt form (CAS 1823248-30-1, 95% purity) facilitates straightforward weighing and dissolution for high-throughput chemistry workflows . The combination of piperidine and dihydrothiazole pharmacophores provides privileged starting geometry for diverse biological screening campaigns.

Application
Selection Property
Validation Focus
Oomycete fungicide lead optimization
Dihydrothiazole-sulfide scaffold for bioisosteric replacement
In planta efficacy and resistance profiling
SphK1 inhibitor development
Piperidine-thiazole chemotype with potential SphK2 sparing
Isoform selectivity and kinase inhibition assays
SMN protein modulation
Underexplored substitution pattern for SMN2 splicing modulation
SMN promoter activation and protein level validation
Parallel library synthesis
Secondary amine handle for diversification; HCl salt for ease of handling
Library yield, purity, and biological screening hit rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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